Methylcodeine

Descripción general

Descripción

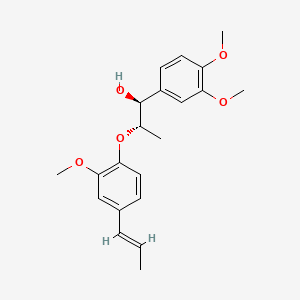

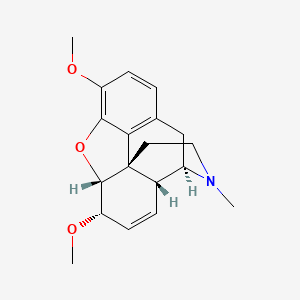

Es el éter metílico 6 de la morfina y se sintetizó por primera vez en 1932 . Este compuesto es conocido por sus propiedades analgésicas y se utiliza en diversas aplicaciones medicinales.

Aplicaciones Científicas De Investigación

El éter metílico de codeína-6 tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados opiáceos.

Biología: Se estudia por sus interacciones con los receptores opioides y sus efectos en los procesos celulares.

Medicina: Se investiga por sus propiedades analgésicas y su posible uso en el tratamiento del dolor.

Industria: Se utiliza en la producción de productos farmacéuticos y como compuesto de referencia en química analítica.

Mecanismo De Acción

El éter metílico de codeína-6 ejerce sus efectos uniéndose a los receptores mu-opioides en el sistema nervioso central . Esta unión conduce a la hiperpolarización de las neuronas, inhibiendo la liberación de neurotransmisores nociceptivos y provocando efectos analgésicos. El compuesto se metaboliza por enzimas del citocromo P450, principalmente CYP2D6, para formar metabolitos activos que contribuyen a su actividad farmacológica .

Compuestos similares:

Codeína: Un opiáceo natural con propiedades analgésicas similares.

Morfina: El compuesto madre del que se deriva el éter metílico de codeína-6.

Teína: Otro alcaloide opiáceo con efectos estimulantes en lugar de efectos depresores.

Singularidad: El éter metílico de codeína-6 es único debido a su modificación estructural específica en la posición 6, que aumenta su potencia en comparación con la morfina y la codeína . Esta modificación también afecta su farmacocinética y afinidad de unión al receptor, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methylcodeine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes this compound into morphine, a more potent analgesic . This interaction is crucial for its analgesic effects. Additionally, this compound binds to opioid receptors, particularly the mu-opioid receptor, which mediates its pain-relieving and cough-suppressing effects .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This results in reduced neurotransmitter release and altered pain perception. This compound also impacts gene expression by modulating the activity of transcription factors involved in opioid receptor signaling . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to morphine by the enzyme CYP2D6 . Once converted, morphine binds to mu-opioid receptors, leading to the activation of G-proteins and inhibition of adenylate cyclase . This results in decreased cyclic AMP levels and reduced neurotransmitter release. Additionally, this compound and its metabolites can inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . The binding interactions with opioid receptors and the subsequent signaling cascade are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . In vitro studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function include potential desensitization of opioid receptors and alterations in gene expression . In vivo studies have demonstrated that chronic administration of this compound can lead to tolerance and dependence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it produces analgesic and antitussive effects without significant adverse effects . At higher doses, this compound can cause respiratory depression, sedation, and gastrointestinal disturbances . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for its safe use . Toxic effects at high doses include severe respiratory depression, bradycardia, and hypotension .

Metabolic Pathways

This compound is primarily metabolized in the liver by the enzyme CYP2D6, which converts it to morphine . This metabolic pathway is crucial for its analgesic effects. Additionally, this compound undergoes glucuronidation by UDP-glucuronosyltransferase enzymes, leading to the formation of this compound-6-glucuronide . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution . This compound is distributed unevenly in tissues, with higher concentrations in the liver, kidneys, and brain . Its localization and accumulation are influenced by factors such as blood flow, tissue binding, and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum of cells . It is directed to these compartments through passive diffusion and interactions with specific targeting signals . Post-translational modifications, such as phosphorylation, can influence its activity and function within these compartments . The localization of this compound within specific subcellular compartments is crucial for its pharmacological effects and interactions with cellular machinery .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter metílico de codeína-6 se puede sintetizar a partir de la morfina mediante metilación selectiva. El proceso implica hacer reaccionar la morfina con un agente metilante en presencia de un disolvente de hidrocarburos a una temperatura de 100 a 215 °C en condiciones de reflujo . Este método garantiza la formación de éter metílico de codeína-6 minimizando la producción de otros subproductos.

Métodos de producción industrial: En entornos industriales, la síntesis de éter metílico de codeína-6 sigue principios similares, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El proceso puede incluir pasos adicionales como purificación y cristalización para obtener el compuesto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: El éter metílico de codeína-6 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el dióxido de manganeso.

Reducción: Las reacciones de reducción suelen implicar el uso de agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula, a menudo involucrando halogenación o nitración.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Halogenación utilizando cloro o bromo en presencia de un catalizador.

Principales productos formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o alcanos.

Sustitución: Formación de derivados halogenados.

Comparación Con Compuestos Similares

Codeine: A naturally occurring opiate with similar analgesic properties.

Morphine: The parent compound from which codeine-6-methyl ether is derived.

Thebaine: Another opiate alkaloid with stimulatory effects rather than depressant effects.

Uniqueness: Codeine-6-methyl ether is unique due to its specific structural modification at the 6-position, which enhances its potency compared to morphine and codeine . This modification also affects its pharmacokinetics and receptor binding affinity, making it a valuable compound for research and therapeutic applications.

Propiedades

IUPAC Name |

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQAWTZLJXCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2859-16-7 | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | 6-O-Methylcodeine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

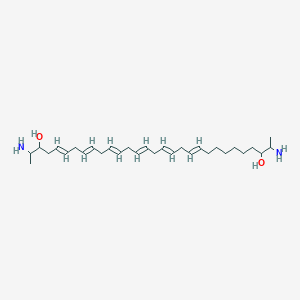

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

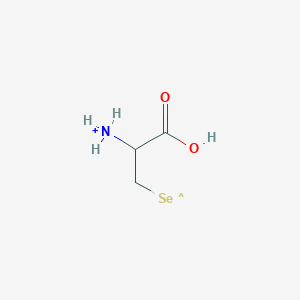

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)